Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749122
InChI: InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate

CAS No.:

Cat. No.: VC13749122

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate
Standard InChI InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16)
Standard InChI Key DTYGZRBNACNFKQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate features a tetrahydropyran (THP) ring substituted at the 4-position with a Boc-protected amino group and an acetate methyl ester. The molecular formula is C13H23NO5\text{C}_{13}\text{H}_{23}\text{NO}_5, yielding a molecular weight of 273.32 g/mol . The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}) provides steric protection to the amine, enabling selective reactivity in synthetic pathways. The THP ring contributes to conformational rigidity, a property leveraged in drug design to improve metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step sequence:

  • Formation of the Tetrahydropyran Ring: Cyclization of a diol or epoxide precursor under acidic conditions generates the THP scaffold .

  • Introduction of the Boc Group: The amine at the 4-position is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine .

  • Esterification: Acetic acid is methylated using methanol and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the final ester .

Optimization Challenges

Key challenges include minimizing racemization during Boc protection and ensuring regioselectivity in THP substitution. Recent advances in flow chemistry have improved yields (>75%) and purity (>95%) by precisely controlling reaction parameters .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group in Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate enables temporary amine protection during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, facilitating the assembly of complex peptides with high fidelity . For example, the compound has been used to synthesize plasmepsin inhibitors, a class of antimalarial agents targeting the Plasmodium parasite .

Drug Design and Bioavailability

Incorporating the THP ring into drug candidates enhances metabolic stability by resisting cytochrome P450 oxidation. A 2022 study demonstrated that THP-containing plasmepsin inhibitors, derived from intermediates like this compound, achieved a 9-log reduction in Plasmodium falciparum burden in murine models .

Bioconjugation and Material Science

The acetate moiety allows covalent attachment to polymers or surfaces, enabling applications in targeted drug delivery systems. Functionalized polymers incorporating this compound exhibit improved solubility and mechanical properties, making them suitable for biomedical implants .

Recent Research and Innovations

Antimalarial Drug Development

A landmark 2022 study identified THP-based inhibitors of plasmepsin X (PMX), a protease critical for Plasmodium survival. Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate served as a precursor to UCB7362, a clinical candidate with prophylactic and transmission-blocking activity. UCB7362 reduced parasitemia by 99.9999% in preclinical trials, highlighting the compound’s therapeutic potential .

Selectivity Optimization

Early analogs faced off-target binding to human cathepsin D and renin. Structural modifications, guided by X-ray crystallography, eliminated these interactions while retaining PMX affinity (IC50_{50} < 10 nM) .

Comparative Analysis with Analogues

PropertyMethyl 2-[4-(Boc-amino)THP-4-yl]acetate(4-Fmoc-amino-THP-4-yl)acetic acid Tetrahydropyran-4-yl-carboxylic acid
Molecular FormulaC13_{13}H23_{23}NO5_5C22_{22}H23_{23}NO5_5C6_6H10_{10}O3_3
Protecting GroupBocFmocNone
ApplicationPeptide synthesis, antimalarialsBioconjugation, polymersAntibiotic intermediates
SolubilitySoluble in DMSO, THFSoluble in DMF, chloroformSoluble in water, ethanol

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